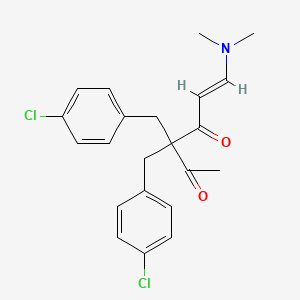
(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes chlorobenzyl groups, a dimethylamino group, and a conjugated dione system. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione can be approached through multi-step organic synthesis. A possible route could involve:
Formation of the Hexene Backbone: Starting with a suitable hexene precursor, such as 5-hexene-2,4-dione, which can be synthesized via aldol condensation of acetone and crotonaldehyde.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of Dimethylamino Group: The dimethylamino group can be added via nucleophilic substitution, using dimethylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dione moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the dione to diols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis due to its electron-donating and withdrawing groups.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the chlorobenzyl groups might enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(E)-3,3-bis(4-fluorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione: Similar structure with fluorine substituents instead of chlorine.
(E)-3,3-bis(4-methylbenzyl)-6-(dimethylamino)-5-hexene-2,4-dione: Methyl groups instead of chlorine.
Uniqueness
Chlorine Substituents: The presence of chlorine atoms can significantly affect the compound’s reactivity and biological activity compared to fluorine or methyl groups.
Dimethylamino Group: This group can enhance solubility and interaction with biological targets, making the compound potentially more effective in certain applications.
This outline provides a comprehensive framework for understanding and discussing (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione, even in the absence of specific data
Properties
IUPAC Name |
(E)-3,3-bis[(4-chlorophenyl)methyl]-6-(dimethylamino)hex-5-ene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO2/c1-16(26)22(21(27)12-13-25(2)3,14-17-4-8-19(23)9-5-17)15-18-6-10-20(24)11-7-18/h4-13H,14-15H2,1-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAETZMCJSDUWKV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
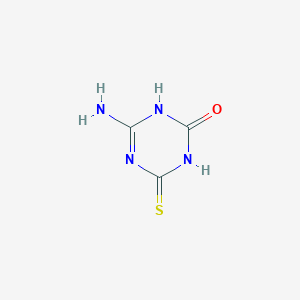
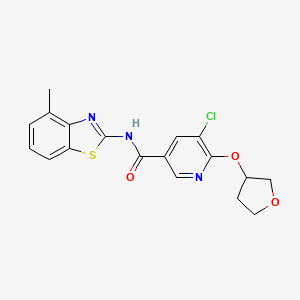
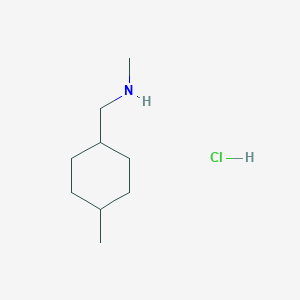
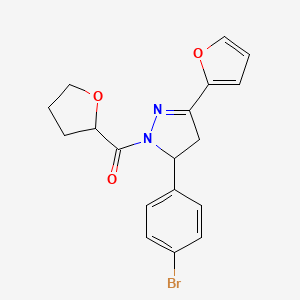
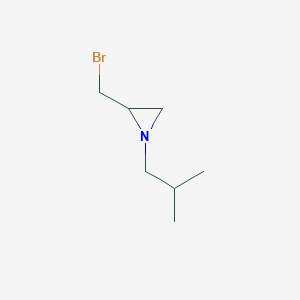
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)


![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2899898.png)
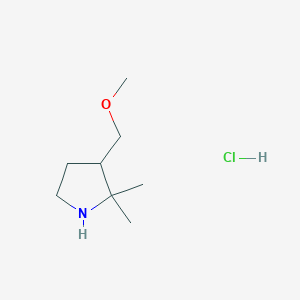
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
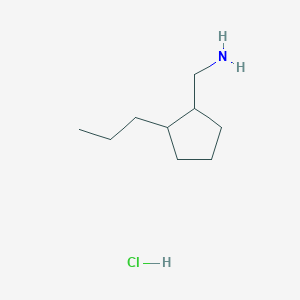
![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)
